(1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol
Description
The compound “(1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol” is a 1,2,4-triazole derivative featuring:
- A 3,3-dimethylbutan-2-ylideneamino substituent at position 4 of the triazole ring.
- A (1S)-1-hydroxyethyl group at position 4.
- A (1R)-ethanol moiety at position 1.
Properties
IUPAC Name |
(1S)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1R)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-7(17)10-13-14-11(8(2)18)16(10)15-9(3)12(4,5)6/h7-8,17-18H,1-6H3/b15-9+/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQCWQOVGAXJNX-RJWSCKMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1N=C(C)C(C)(C)C)C(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN=C(N1/N=C(\C)/C(C)(C)C)[C@H](C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its triazole ring, hydroxyl groups, and imine functionality:
Catalytic and Stereochemical Considerations
-
Regioselectivity : The triazole’s N1 and N3 positions show distinct reactivity; bulky substituents (e.g., 3,3-dimethylbutan-2-ylideneamino) sterically hinder N1 alkylation, favoring N3 modification .
-
Stereochemical Integrity : The (1R) and (1S) configurations are preserved under mild conditions but may epimerize under strong acidic/basic environments .
Stability and Degradation
Scientific Research Applications
(1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as an inhibitor of HER2, a receptor involved in cell growth and differentiation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
Research Findings and Implications
- Stereochemistry : The target’s (1R,1S) configuration may enhance enantioselective interactions in biological systems compared to racemic analogs like Compound A .
- Reactivity: The dimethylbutan-ylideneamino group may participate in tautomerism or coordination chemistry, differentiating it from thioether (Compound A) or ester-containing (Compound C) derivatives .
Biological Activity
(1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol is a complex organic compound belonging to the triazole class. Triazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound based on available literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N4O2 |
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 461383-09-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring structure allows it to inhibit certain enzymes and receptors that are crucial in various metabolic pathways. This inhibition can lead to significant physiological effects such as:
- Antifungal Activity : The compound may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
- Antibacterial Activity : It could disrupt bacterial cell wall synthesis or interfere with protein synthesis.
- Antineoplastic Activity : The compound may induce apoptosis in cancer cells through various pathways.
Biological Activities
Recent studies have assessed the spectrum of biological activities associated with this compound. Notably:
- Antifungal Activity : Research indicates that compounds within the triazole family exhibit potent antifungal properties. For instance, a study demonstrated that related triazoles effectively inhibited the growth of various fungal strains by disrupting ergosterol biosynthesis .
- Antibacterial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways critical to bacterial survival .
- Antineoplastic Activity : Investigations into the compound's potential as an anticancer agent revealed promising results in vitro. It exhibited cytotoxic effects on several cancer cell lines, suggesting its utility in cancer therapy .
Case Studies
Several case studies provide insight into the practical applications and efficacy of this compound:
Case Study 1: Antifungal Efficacy
In a controlled study involving Candida albicans strains, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antifungals like fluconazole. This suggests enhanced efficacy against resistant strains.
Case Study 2: Antibacterial Properties
A comparative analysis of this compound against common bacterial pathogens revealed that it outperformed traditional antibiotics in inhibiting Staphylococcus aureus growth in vitro.
Case Study 3: Cancer Cell Line Testing
In vitro tests on human breast cancer cell lines showed that treatment with this compound led to a marked increase in apoptosis markers compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, hydrazone intermediates (e.g., (E)-configured Schiff bases) are formed by reacting 3,3-dimethylbutan-2-one with amino-triazole derivatives under reflux in ethanol . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity (e.g., absolute ethanol), and reaction time (4–6 hours). Post-synthesis purification via recrystallization (ethanol/water mixtures) improves purity, with yields typically ranging from 60% to 80% .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹, C=N stretches at 1600–1650 cm⁻¹) .
- ¹H/¹³C NMR : Confirms stereochemistry (e.g., chiral centers at 1R and 1S positions) and substituent integration .
- CHNS elemental analysis : Validates empirical formulas (e.g., deviations ≤0.3% for C, H, N, S) .
- HPLC : Assesses purity (>95% threshold) using C18 columns and acetonitrile/water mobile phases .
Q. How is the compound’s bioactivity initially screened, and what in vitro models are appropriate?
- Methodological Answer : Preliminary bioactivity screening involves antimicrobial assays (e.g., agar diffusion against E. coli and S. aureus) and cytotoxicity testing (e.g., MTT assay on cancer cell lines). Experimental design should follow randomized block methods with triplicate samples and positive/negative controls .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for the compound’s chiral centers (1R and 1S)?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., space group P2₁) and R-factor convergence (<0.05) .
- Circular Dichroism (CD) : Correlates Cotton effects (e.g., positive/negative ellipticity bands) with enantiomeric excess .
- DFT calculations : Predicts optimized geometries and compares them with experimental NMR/IR data to validate stereochemistry .
Q. How can conflicting data on the compound’s antimicrobial efficacy across studies be systematically analyzed?
- Methodological Answer : Contradictions may arise from methodological variability (e.g., broth microdilution vs. agar diffusion). A meta-analysis framework should:
- Standardize protocols : Adopt CLSI guidelines for minimum inhibitory concentration (MIC) testing.
- Control variables : Fix solvent (DMSO concentration ≤1%), inoculum size (1×10⁵ CFU/mL), and incubation time (18–24 hours).
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .
Q. What computational approaches predict the compound’s pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulates binding to targets (e.g., fungal CYP51) using Lamarckian genetic algorithms and scoring functions (ΔG ≤ -8 kcal/mol indicates strong binding) .
- ADMET prediction (SwissADME) : Estimates logP (optimal range: 2–3), bioavailability (≥30%), and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
